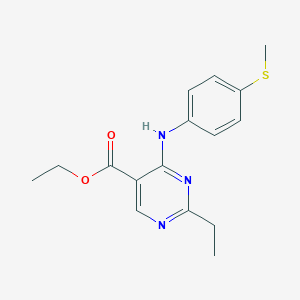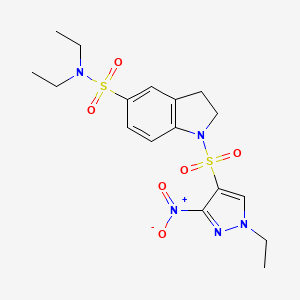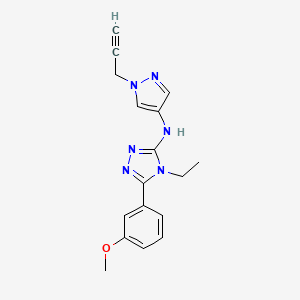![molecular formula C22H24F3N3O2 B7434196 N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an interesting subject for research.
作用機序
The mechanism of action of N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide involves its binding to the 5-HT1B receptor. This binding activates the receptor, which leads to a series of intracellular signaling events. These events ultimately result in the modulation of neurotransmitter release, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been found to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the activity of ion channels and transporters, which can have downstream effects on neuronal excitability and synaptic transmission.
実験室実験の利点と制限
One of the main advantages of using N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide in lab experiments is its high selectivity for the 5-HT1B receptor. This selectivity allows researchers to study the specific effects of activating this receptor without the confounding effects of non-specific binding. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve robust effects in some experimental paradigms.
将来の方向性
There are many potential future directions for research on N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide. One area of interest is in the development of more potent and selective agonists for the 5-HT1B receptor. Another area of research could be in the study of the downstream effects of receptor activation, particularly in the context of mood and anxiety disorders. Additionally, this compound could be used as a tool to study the role of the 5-HT1B receptor in other physiological processes, such as appetite regulation and pain perception.
Conclusion:
In conclusion, this compound is a chemical compound that has many potential applications in scientific research. Its selectivity for the 5-HT1B receptor makes it an interesting subject for the study of mood, anxiety, and appetite regulation. However, its relatively low potency may limit its usefulness in some experimental paradigms. Overall, there is still much to be learned about the biochemical and physiological effects of this compound, and there are many potential future directions for research in this area.
合成法
The synthesis of N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide involves the reaction of 3-(benzyl(methyl)amino)butylamine with 4-(trifluoromethoxy)indole-2-carboxylic acid in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide or dichloromethane. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide has been used in a variety of scientific research applications. One of the most common applications is in the study of serotonin receptors. This compound has been found to be a potent and selective agonist for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and appetite.
特性
IUPAC Name |
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c1-15(28(2)14-16-7-4-3-5-8-16)11-12-26-21(29)19-13-17-18(27-19)9-6-10-20(17)30-22(23,24)25/h3-10,13,15,27H,11-12,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBGZUFEGKUALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)
![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)
![Methyl 2-(4-tert-butylphenyl)-2-[[3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]acetate](/img/structure/B7434132.png)




![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)

![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)